(Z)-4-Ethoxy-3-nitrobut-3-en-2-one

Description

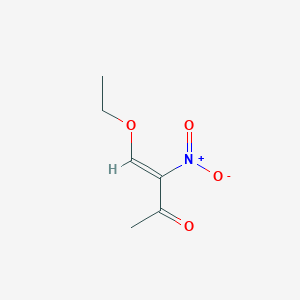

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one is a nitro-substituted α,β-unsaturated ketone (enone) characterized by a Z-configuration at the double bond. Its structure features an ethoxy group at position 4 and a nitro group at position 3 on a butenone backbone. The electron-withdrawing nitro group enhances electrophilicity at the β-carbon, while the ethoxy group may modulate solubility and steric effects .

Properties

IUPAC Name |

(Z)-4-ethoxy-3-nitrobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFYVTXHLRZERV-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)C)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one typically involves the reaction of ethyl acetoacetate with nitromethane under basic conditions. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The conjugated double bond and nitro group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives and their applications, particularly in biological systems where they may interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (Z)-4-Ethoxy-3-nitrobut-3-en-2-one, we compare it with three analogous enones (Table 1):

Table 1: Structural and Functional Comparison of Nitro-Substituted Enones

Key Observations:

Substituent Effects :

- The ethoxy group in this compound introduces steric bulk and polarizability compared to the smaller nitro group in (Z)-3-nitrobut-3-en-2-one. This may reduce reactivity in sterically demanding reactions but improve solubility in polar solvents.

- In contrast, (Z)-4-(4-Nitrophenyl)-3-buten-2-one features a conjugated nitrophenyl group, enhancing π-electron delocalization and stability. This aryl substitution is common in pharmaceuticals but may reduce solubility.

Reactivity: All three compounds exhibit electrophilic β-carbons due to the electron-withdrawing nitro group. However, the ethoxy group in the target compound could act as a weak electron donor via resonance, slightly attenuating the nitro group’s electron-withdrawing effect. Safety Data Sheets (SDS) for (Z)-4-(4-Nitrophenyl)-3-buten-2-one highlight precautions for inhalation and skin contact due to nitro compound toxicity . Similar handling protocols are recommended for this compound.

Synthetic Utility: The nitrophenyl derivative is often used in drug intermediates, whereas simpler nitro-enones like (Z)-3-nitrobut-3-en-2-one serve as mechanistic probes. The ethoxy variant may bridge these roles, offering tunable reactivity for specialized syntheses.

Research Findings and Data Limitations

Crystallographic Analysis:

For example, SHELXL’s refinement capabilities could resolve Z/E isomerism and nitro group orientation.

Knowledge Gaps:

- Physicochemical Data : Melting points, solubility profiles, and spectroscopic signatures (e.g., IR, NMR) for the target compound are absent in the reviewed literature.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., JH,H for Z/E isomers) and NOESY for spatial proximity .

- IR spectroscopy : Identify nitro (1520–1370 cm⁻¹) and carbonyl (1720–1680 cm⁻¹) stretches .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .

Emergency protocols : Neutralize spills with alkaline solutions (e.g., 10% NaHCO₃) .

How can computational methods predict the stereochemical outcomes in the synthesis of this compound?

Q. Advanced

- DFT calculations : Use Gaussian or ORCA to model transition states and compare Z/E isomer stability (ΔG). Focus on steric effects of the ethoxy group .

- Molecular docking : Analyze steric hindrance using PyMOL to rationalize Z-selectivity .

Validation : Correlate computational results with experimental NOESY data .

How can researchers resolve contradictions in spectral data during characterization?

Q. Advanced

- Cross-validation : Compare NMR shifts with structurally analogous nitroalkenes (e.g., 4-nitrocinnamic acid derivatives) .

- X-ray crystallography : Resolve ambiguous stereochemistry via SHELXL refinement .

- Statistical analysis : Apply principal component analysis (PCA) to IR/UV-Vis datasets to identify outliers .

What strategies exist for controlling Z/E isomerism during synthesis?

Q. Advanced

- Steric directing groups : Introduce bulky substituents (e.g., tert-butyl) to favor Z-isomer via kinetic control .

- Photochemical modulation : UV irradiation (254 nm) induces isomerization; monitor via UV-Vis kinetics .

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) for enantioselective synthesis .

How does the electronic structure of this compound influence its reactivity?

Q. Advanced

- Nitro group electron-withdrawing effects : Stabilize enolate intermediates, enabling nucleophilic attacks at the α-carbon .

- Conjugation analysis : Use NIST Chemistry WebBook data to correlate UV-Vis λmax with π→π* transitions .

- Electrostatic potential maps : Generate via Gaussian to identify electrophilic/nucleophilic sites .

What are the challenges in X-ray crystallography for this compound?

Q. Advanced

- Crystal growth : Use slow evaporation in ethyl acetate/hexane mixtures to obtain diffraction-quality crystals.

- Disorder modeling : Refine ethoxy group positional disorder using SHELXL’s PART instruction .

- ORTEP visualization : Render thermal ellipsoids at 50% probability to validate geometry .

How can researchers assess the biological activity of this compound?

Q. Advanced

- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using spectrophotometric methods .

- Docking studies : Use AutoDock Vina to predict binding affinities with receptor active sites .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ .

How to design experiments to study the compound’s stability under various conditions?

Q. Advanced

- Accelerated degradation studies : Expose to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) .

- Kinetic profiling : Use HPLC to quantify degradation products; apply Arrhenius equation for shelf-life prediction .

- pH stability : Test in buffers (pH 2–12) and analyze via LC-MS to identify hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.